Atuzaginstat
Description
Properties
IUPAC Name |
N-[(3S)-7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12/h8-9,12,15H,1-7,10-11,23H2,(H,24,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIMBXKACVCIMM-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211981-76-7 | |
| Record name | Atuzaginstat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2211981767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATUZAGINSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN7ROZ8EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The detailed synthetic routes and reaction conditions for Atuzaginstat are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the formation of specific chemical bonds and functional groups .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Atuzaginstat primarily undergoes inhibition reactions with its target proteases. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired chemical structure .
Major Products Formed: The major product formed from the reactions involving this compound is the inhibition complex with the target proteases, which prevents the proteases from exerting their pathological effects .
Scientific Research Applications
Alzheimer's Disease Treatment
Mechanism of Action:
Atuzaginstat inhibits gingipains, which are virulence factors of P. gingivalis linked to neurodegenerative processes in AD. By blocking these enzymes, this compound aims to reduce the bacterial load and mitigate the neurotoxic effects associated with P. gingivalis infection.
Clinical Trials:
The most significant clinical investigation of this compound is the Phase 2/3 GAIN trial, which enrolled 643 participants aged 55 to 80 with mild to moderate AD. Key findings include:
- Cognitive Outcomes: In a subgroup of patients with detectable levels of P. gingivalis DNA in their saliva, treatment with this compound resulted in a 42% to 57% slowing of cognitive decline compared to placebo, as measured by the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) .
- Functional Outcomes: While cognitive benefits were observed, improvements in daily living activities (measured by the Alzheimer’s Disease Cooperative Study Activities of Daily Living scale) were not statistically significant across the study population .
- Safety Profile: Adverse events were generally mild to moderate, with gastrointestinal issues being the most common. Importantly, no amyloid-related imaging abnormalities (ARIA) were reported, although dose-related liver enzyme elevations were noted .
Target Population Identification:
The GAIN trial highlighted the importance of identifying patients with P. gingivalis infection as a target population for therapy, suggesting that this compound may be particularly beneficial for this subgroup .
Cardiovascular Disease Implications
Recent research has indicated that this compound may also have applications beyond neurodegeneration, particularly in cardiovascular health:
- Preclinical Studies: Evidence suggests that P. gingivalis is implicated in cardiovascular diseases through mechanisms involving systemic inflammation and lipid deposition. This compound has shown promise in preclinical models for mitigating these effects .
- Clinical Insights: Data presented at various conferences indicated that treatment with this compound could improve markers associated with cardiovascular health in individuals infected with P. gingivalis, further supporting its potential dual application in both neurological and cardiovascular contexts .
Summary of Clinical Findings
The following table summarizes key findings from the GAIN trial and related studies regarding this compound's efficacy and safety profile:
| Study Aspect | Findings |
|---|---|
| Cognitive Decline Slowing | 42% to 57% reduction in cognitive decline in P. gingivalis-positive subgroup compared to placebo |
| Functional Improvement | No significant improvement in daily living activities across all participants |
| Adverse Events | Mild to moderate; common events included diarrhea and nausea |
| Liver Enzyme Elevations | Dose-related but not clinically significant; resolved upon discontinuation |
| ARIA Incidence | No increase in amyloid-related imaging abnormalities reported |
Mechanism of Action
Atuzaginstat exerts its effects by inhibiting the activity of gingipains, which are toxic protease virulence factors produced by Porphyromonas gingivalis . These gingipains are found in more than 90% of brains with Alzheimer’s disease . By inhibiting gingipains, this compound reduces neuroinflammation, amyloid-beta production, and tau phosphorylation, which are key pathological features of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares atuzaginstat with other therapeutic agents in AD, focusing on mechanism, efficacy, and safety:
Key Findings:
Mechanistic Uniqueness: this compound is the only compound targeting P. gingivalis proteases, addressing an infectious etiology of AD. In contrast, GV-971 and Rifaximin modulate gut microbiota, while Aducanumab targets amyloid pathology .
Efficacy in Subgroups :
- This compound’s efficacy is restricted to Pg-positive patients (~50% of AD cohort), highlighting the importance of biomarker stratification . GV-971 and Aducanumab target broader populations but show variable responses .
Safety :
- Hepatotoxicity remains a critical limitation for this compound, whereas GV-971 and Rifaximin have favorable safety profiles . Aducanumab’s ARIA risk necessitates MRI monitoring, a requirement absent for this compound .
Clinical Development :
- This compound’s development was halted due to liver toxicity, though reversible effects suggest dose optimization could mitigate risks . GV-971 is advancing in global trials, while Aducanumab’s approval remains controversial due to efficacy concerns .
Biological Activity
Atuzaginstat, also known as COR388, is an investigational small molecule designed to inhibit gingipains, which are toxic proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis). This compound has garnered attention due to its potential implications in treating Alzheimer's disease (AD), particularly in patients with periodontal disease linked to this pathogen. The following sections detail the biological activity of this compound, including its mechanism of action, clinical trial findings, and safety profile.
This compound functions by covalently binding to the active site of lysine gingipains, thereby permanently inactivating these enzymes. This inhibition is crucial as gingipains are implicated in neurotoxicity and inflammation associated with AD. The compound demonstrates high selectivity and potency, with an IC50 value of less than 50 pM, indicating its effectiveness at low concentrations .
Pharmacokinetics
This compound is characterized by:
- Oral Bioavailability : The drug can be administered orally, making it convenient for patients.
- Brain Penetration : It effectively crosses the blood-brain barrier, allowing it to exert its effects on central nervous system targets.
- Pharmacokinetic Profile : In clinical studies, doses as low as 25 mg twice daily achieved therapeutic levels in cerebrospinal fluid (CSF) within 0.5 to 1.5 hours post-administration .
Phase 2/3 GAIN Trial
The GAIN trial was a significant study evaluating the efficacy of this compound in patients with mild to moderate AD. The trial enrolled 643 participants who received either this compound (40 mg or 80 mg) or a placebo for 48 weeks. Key findings include:
- Cognitive Decline : Although the primary endpoints did not show significant improvement across all participants, a subgroup analysis revealed that patients with detectable P. gingivalis DNA in their saliva exhibited a notable slowing of cognitive decline:
- Functional Outcomes : No significant improvements were observed regarding daily living activities as measured by the Alzheimer’s Disease Cooperative Study Group-Activities of Daily Living (ADCS-ADL) scale .
Safety Profile
This compound was generally well tolerated; however, some treatment-related adverse events were noted:
- Gastrointestinal Issues : Occurred in approximately 12-16% of participants, including diarrhea and nausea.
- Liver Enzyme Elevations : Dose-related increases in liver enzymes were observed:
- 7% on the low dose (40 mg).
- 15% on the high dose (80 mg).
These elevations were not clinically significant and resolved without long-term effects . Notably, there were no instances of amyloid-related imaging abnormalities (ARIA), which is a common concern with AD treatments .
Data Summary Table
| Parameter | This compound (40 mg) | This compound (80 mg) | Placebo |
|---|---|---|---|
| Cognitive Decline (% Slowing) | 42% | 57% | N/A |
| Gastrointestinal Events (%) | 12-16% | 12-16% | ~3% |
| Liver Enzyme Elevation (%) | 7% | 15% | 2% |
| ARIA Incidence | None | None | None |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
